![molecular formula C23H23N3O5 B019078 Topotecan-d6 CAS No. 1044904-10-0](/img/structure/B19078.png)
Topotecan-d6
Übersicht
Beschreibung
Topotecan-d6 is a deuterium labeled Topotecan . It is an antineoplastic agent used to treat ovarian cancer, small cell lung cancer, or cervical cancer . It has a molecular formula of C23 2H6 H17 N3 O5 and a molecular weight of 427.48 .
Synthesis Analysis
Topotecan-d6 has been encapsulated in nanoliposomes with pegylation on the surface, resulting in long-circulating stealth liposomes . The liposomes have been prepared using ethanol injection-solvent evaporation method followed by extrusion for size reduction . The outer medium was replaced with an isotonic sucrose solution using dialysis followed by drug loading .Molecular Structure Analysis
Topotecan-d6 is a semi-synthetic derivative of camptothecin . It has a lactone moiety and is reversibly hydrolyzed from the active, lactone form to a less potent, hydroxyl acid form in a pH-dependent reaction .Chemical Reactions Analysis
Topotecan-d6 is encapsulated in nanoliposomes with pegylation on the surface . Ionization of topotecan with phosphate ion forms a gel-like structure which locks the topotecan inside the liposome .Physical And Chemical Properties Analysis
Topotecan-d6 has a molecular formula of C23 2H6 H17 N3 O5 and a molecular weight of 427.48 . It is a neat product .Wissenschaftliche Forschungsanwendungen
Antitumor Activity in Breast Cancer
Topotecan-d6 has been shown to have high antitumor activity in breast cancer. It significantly enhances cytotoxicity and apoptosis when compared to standard cytostatics. These effects were visible in various breast cancer cell lines and primary patient cells in both 2D monolayer and 3D spheroids . This suggests that Topotecan-d6 could be a potent chemotherapeutic agent for various breast cancer cell treatments .
Dual Topoisomerase Inhibitor
Topotecan-d6 acts as a dual topoisomerase I/II inhibitor, effectively inducing apoptosis . This dual inhibition could potentially increase the effectiveness of the drug in treating cancer.
Potential Therapeutic Option for Breast Cancer
The study also suggests that Topotecan-d6 is a fast and powerful inductor of apoptosis and might become a new and suitable therapeutic option for breast cancer in the future .
Nanoplatform for Drug Delivery
Topotecan-d6 has been used in the development of nanoplatforms for drug delivery in the cancer milieu . Topotecan-loaded nanocarrier systems have shown superior pharmacokinetics, biocompatibility, tumor-targeting ability, and stability compared to topotecan in its native form .
Reducing Systemic Toxicity and Battling Drug Resistance
The use of Topotecan-d6 in nano-based systems plays a key role in reducing systemic toxicity and battling drug resistance . This could potentially improve the effectiveness of cancer treatments.
Enhancing Bioavailability and Retention in Target Organs
To augment Topotecan’s transport to the lymphatic system, a primary conduit for cancer metastasis, and further enhance Topotecan’s bioavailability and retention in target organs such as lung and brain, a research group formulated topotecan-loaded polymeric nanoparticles .
Wirkmechanismus
Target of Action
Topotecan-d6, like its parent compound Topotecan, primarily targets DNA topoisomerases, type I . DNA topoisomerases are enzymes in the cell nucleus that regulate DNA topology (3-dimensional conformation) and facilitate nuclear processes such as DNA replication, recombination, and repair . The primary cytotoxic lesions in cancer cells result from collisions between the trapped topoisomerase I-DNA complexes and replication forks .
Biochemical Pathways
The biochemical pathways affected by Topotecan-d6 are those involved in DNA replication and repair. By inhibiting topoisomerase I, Topotecan-d6 disrupts the normal function of these pathways, leading to DNA damage and cell death .
Pharmacokinetics
Topotecan-d6, like Topotecan, is water-soluble . It has a bioavailability of 31.4% in humans . It is metabolized in the liver and has an elimination half-life of 2–3 hours . It is excreted through the kidneys . The risk for hematologic toxicities relates to the extent of prior myelosuppressive chemotherapy and to renal impairment .
Result of Action
The molecular and cellular effects of Topotecan-d6’s action include DNA damage, disruption of cell cycle progression, and induction of apoptosis . It has been observed that Topotecan-d6 reduces cellular proliferation and induces apoptosis in cancer cells .
Action Environment
Environmental factors such as the nature and toxicities of prior therapy and renal function can influence the action, efficacy, and stability of Topotecan-d6 . For instance, patients with renal impairment or those who have undergone prior myelosuppressive chemotherapy may be at a higher risk for hematologic toxicities . Therefore, pretreatment assessment of these factors should assist the clinician in preventing complications caused by the myelosuppressive effects of Topotecan-d6 therapy .
Safety and Hazards
Zukünftige Richtungen
Metronomic chemotherapy (MC) based on single agent topotecan or a combination of topotecan and cyclophosphamide (CyTo regimen) in advanced, pretreated ovarian cancer demonstrated a clinically meaningful activity and good safety profile . The MC provided a clinical benefit in the majority of treated patients, with fewer than 15% not benefitting from this treatment . This analysis established the CyTo regimen as the preferred MC to be evaluated in a phase II clinical trial currently under construction .
Eigenschaften
IUPAC Name |
(19S)-8-[[bis(trideuteriomethyl)amino]methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFGDBYHRUNTLO-DPZAMXPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649450 | |
Record name | (4S)-10-({Bis[(~2~H_3_)methyl]amino}methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Topotecan-d6 | |
CAS RN |
1044904-10-0 | |
Record name | (4S)-10-({Bis[(~2~H_3_)methyl]amino}methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.